Ethyl 5-anilino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,4-triazine-6-carboxylate
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Overview
Description
Ethyl 3-chloro-5-(trifluoromethyl)picolinate is a related compound with the molecular formula C₉H₇ClF₃NO₂ . It has a molecular weight of 253.60 g/mol .
Molecular Structure Analysis
The InChI code for Ethyl 3-chloro-5-(trifluoromethyl)picolinate is 1S/C9H7ClF3NO2/c1-2-16-8(15)7-6(10)3-5(4-14-7)9(11,12)13/h3-4H,2H2,1H3 .Physical and Chemical Properties Analysis
Ethyl 3-chloro-5-(trifluoromethyl)picolinate is a clear liquid that ranges in color from colorless to yellow . It has a molecular weight of 253.61 .Scientific Research Applications
Synthesis of Heterocycles
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serves as a highly versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles. This includes the creation of trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, starting from diazoketoester either directly or with one additional step. This highlights the compound's significance in generating diverse trifluoromethyl heterocycles which are crucial in various areas of chemical research and development (Honey et al., 2012).
Novel Synthesis Pathways
Ethyl 5-amino-1,2,4-triazine-6-carboxylates undergo condensation with aryl isocyanates to afford novel pyrimido[4,5-e][1,2,4]triazines. This illustrates an alternative pathway for creating complex triazine derivatives, opening new avenues in the synthesis of compounds that could have pharmaceutical or material science applications. These synthesis pathways are crucial for developing novel compounds with potential applications in drug discovery and material science (Wamhoff & Tzanova, 2003).
Anion-π and Lone Pair-π Interactions
Research into 1,3,5-triazine-based ligands designed to favor anion-π and/or lone pair-π interactions in their coordination compounds has unveiled the proficiency of the electron-deficient 1,3,5-triazine ring. Such interactions are instrumental in constructing supramolecular networks, which are significant for the development of advanced materials and catalysis (Costa et al., 2010).
Fungicidal Applications
A study on fluazinam, which has a structure involving 3-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dinitro-4-(trifluoromethyl)aniline, reveals its fungicidal properties. The structural analysis and the interactions within its crystal form provide insights into its mechanism of action, showcasing the compound's relevance in agricultural applications (Jeon et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
ethyl 5-anilino-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-triazine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF3N5O2/c1-2-29-17(28)14-15(24-11-6-4-3-5-7-11)25-16(27-26-14)13-12(19)8-10(9-23-13)18(20,21)22/h3-9H,2H2,1H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAVROZGNAXJOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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